molecular formula C10H14O6 B1202479 Bikethoxal CAS No. 84031-85-6

Bikethoxal

Cat. No.: B1202479
CAS No.: 84031-85-6
M. Wt: 230.21 g/mol
InChI Key: XZXKAVJBKMFIQX-UHFFFAOYSA-N
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Description

Bikethoxal is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.215 g/mol It is known for its unique structure, which includes a 3,4-dioxobutan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Bikethoxal can be synthesized through a multi-step process involving the reaction of ethylene glycol with 3,4-dioxobutan-2-one under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bikethoxal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dioxobutan-2-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bikethoxal has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of bikethoxal involves its interaction with nucleic acids, particularly single-stranded DNA and RNA. This compound forms covalent bonds with guanine bases, leading to the formation of stable adducts. This interaction can inhibit the replication and transcription processes, making it a valuable tool in molecular biology research .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, which includes both dioxobutan-2-yloxy and ethoxy groups, allows it to form more stable adducts with nucleic acids compared to similar compounds. This stability makes it particularly useful in applications requiring long-term interaction with nucleic acids .

Properties

CAS No.

84031-85-6

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal

InChI

InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3

InChI Key

XZXKAVJBKMFIQX-UHFFFAOYSA-N

SMILES

CC(C(=O)C=O)OCCOC(C)C(=O)C=O

Canonical SMILES

CC(C(=O)C=O)OCCOC(C)C(=O)C=O

Synonyms

ikethoxal
ethylene glycol bis(3-(2-ketobutyraldehyde)ether)

Origin of Product

United States

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